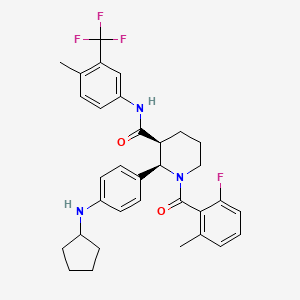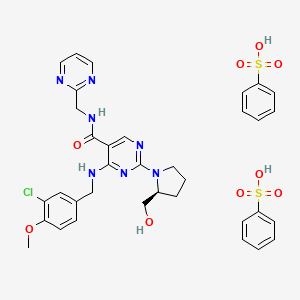
AZD 7762 clorhidrato
Descripción general
Descripción
El clorhidrato de AZD 7762 es un inhibidor potente y selectivo de la cinasa de control 1 y la cinasa de control 2, que compite con el ATP. Es conocido por su capacidad para aumentar la citotoxicidad de los agentes que dañan el ADN, lo que lo convierte en un compuesto valioso en la investigación y el tratamiento del cáncer . La fórmula empírica del clorhidrato de AZD 7762 es C17H19FN4O2S · HCl, y tiene un peso molecular de 398.88 .
Aplicaciones Científicas De Investigación
El clorhidrato de AZD 7762 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de la cinasa de control 1 y la cinasa de control 2.
Biología: El compuesto se emplea en la investigación sobre la regulación del ciclo celular y la respuesta al daño del ADN.
Medicina: El clorhidrato de AZD 7762 se investiga por su potencial para mejorar la eficacia de la quimioterapia y la radioterapia en el tratamiento del cáncer
Mecanismo De Acción
El clorhidrato de AZD 7762 ejerce sus efectos inhibiendo la cinasa de control 1 y la cinasa de control 2. Estas cinasas desempeñan un papel fundamental en la respuesta al daño del ADN y la regulación del ciclo celular. Al inhibir estas cinasas, el clorhidrato de AZD 7762 suprime el punto de control G2, lo que lleva a la catástrofe mitótica y la apoptosis en las células cancerosas . El compuesto también inhibe la reparación del ADN por recombinación homóloga, lo que aumenta aún más sus efectos citotóxicos .
Compuestos similares:
PF-477736: Otro inhibidor de la cinasa de control con potencia y selectividad similares.
LY2603618: Un inhibidor selectivo de la cinasa de control 1.
SB-218078: Un inhibidor de la cinasa de control con una estructura química diferente pero una actividad biológica similar
Singularidad del clorhidrato de AZD 7762: El clorhidrato de AZD 7762 es único en su capacidad para inhibir potentemente tanto la cinasa de control 1 como la cinasa de control 2 con alta selectividad. Esta inhibición dual aumenta su efectividad en combinación con agentes que dañan el ADN, lo que lo convierte en un compuesto valioso en la investigación del cáncer .
Análisis Bioquímico
Cellular Effects
The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing protein synthesis and cellular behavior . These effects are observed in various cell types, including cancer cells, where the compound may induce apoptosis or inhibit proliferation.
Temporal Effects in Laboratory Settings
The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride change over time in laboratory settings. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable for extended periods, allowing for sustained biochemical and cellular effects . Over time, the compound may degrade, leading to changes in its activity and effectiveness.
Dosage Effects in Animal Models
The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Studies have shown that there are threshold effects, where a certain dosage is required to observe significant effects . Additionally, at very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s effects on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and concentration within different cellular compartments, influencing its biochemical and cellular effects.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del clorhidrato de AZD 7762 implica una serie de reacciones químicas. Uno de los pasos clave es la reacción de acoplamiento de Suzuki, que se utiliza para formar la estructura central del compuesto . Las condiciones de reacción típicamente implican el uso de catalizadores de paladio y base en una atmósfera inerte.
Métodos de producción industrial: La producción industrial del clorhidrato de AZD 7762 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, asegurando que el producto final cumpla con las especificaciones requeridas para la investigación y el uso clínico .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de AZD 7762 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos nucleofílicos como la azida de sodio y el cianuro de potasio en las reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Comparación Con Compuestos Similares
PF-477736: Another checkpoint kinase inhibitor with similar potency and selectivity.
LY2603618: A selective inhibitor of checkpoint kinase 1.
SB-218078: A checkpoint kinase inhibitor with a different chemical structure but similar biological activity
Uniqueness of AZD 7762 Hydrochloride: AZD 7762 hydrochloride is unique in its ability to potently inhibit both checkpoint kinase 1 and checkpoint kinase 2 with high selectivity. This dual inhibition enhances its effectiveness in combination with DNA-damaging agents, making it a valuable compound in cancer research .
Propiedades
IUPAC Name |
3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S.ClH/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12;/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBLOIXZRZEDG-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246094-78-9 | |
| Record name | 1246094-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)
![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)
![2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B605708.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)



